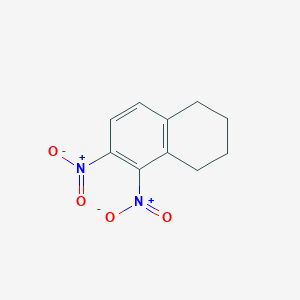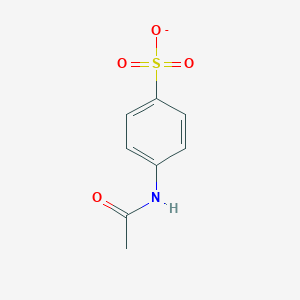![molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine, commonly known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylalkylamines and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of CPCA involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to inhibit the uptake of other monoamines such as norepinephrine and serotonin, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
CPCA has been found to have a variety of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
CPCA has several advantages for lab experiments. It is a potent inhibitor of DAT, making it a useful tool for studying the role of dopamine in the brain. Additionally, CPCA has been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. However, there are also limitations to using CPCA in lab experiments. Its effects on other monoamines such as norepinephrine and serotonin may complicate the interpretation of results. Additionally, the potential for off-target effects should be carefully considered.
将来の方向性
For the study of CPCA include the development of more selective DAT inhibitors, exploring its therapeutic potential for psychiatric disorders, and investigating the role of BDNF in its pharmacological effects.
科学的研究の応用
CPCA has been widely used in scientific research for its various pharmacological effects. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This makes CPCA a useful tool for studying the role of dopamine in the brain. CPCA has also been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
特性
分子式 |
C14H14Cl2N2 |
|---|---|
分子量 |
281.2 g/mol |
IUPAC名 |
N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2 |
InChIキー |
OKPDSJQSGDLGOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

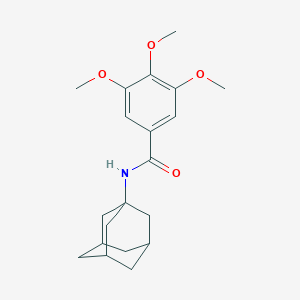

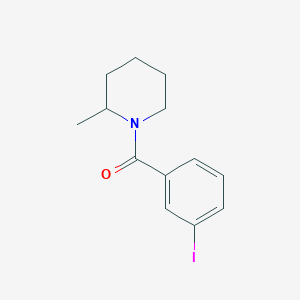
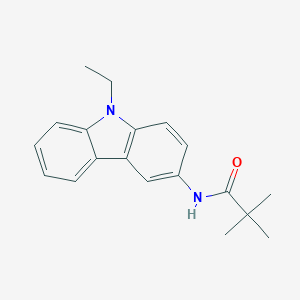
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)

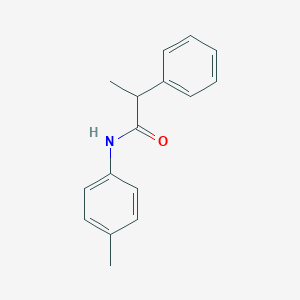
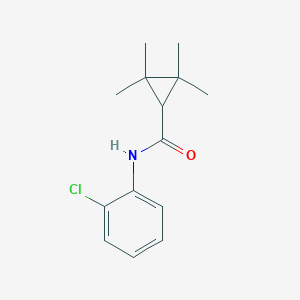


![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

